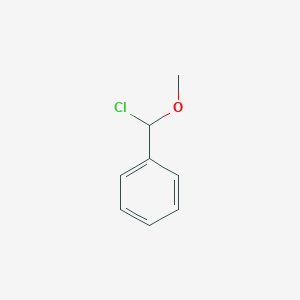

Methoxybenzyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methoxybenzyl chloride is a useful research compound. Its molecular formula is C8H9ClO and its molecular weight is 156.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Intermediate in Drug Synthesis

Methoxybenzyl chlorides serve as important intermediates in the synthesis of pharmaceuticals. For example, 3-methoxybenzyl chloride is utilized in the production of clonidine, an antihypertensive medication. The compound undergoes a series of transformations to produce active pharmaceutical ingredients (APIs) that are crucial for therapeutic efficacy .

Genotoxic Impurity Analysis

In the context of venlafaxine hydrochloride, a commonly prescribed antidepressant, 4-methoxybenzyl chloride has been identified as a genotoxic impurity. A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for its quantification, ensuring that drug formulations comply with safety standards. This method demonstrates high sensitivity and accuracy, which are essential for regulatory compliance in pharmaceutical manufacturing .

Organic Synthesis

Peptide Synthesis

Methoxybenzyl esters derived from methoxybenzyl chlorides are frequently used in peptide synthesis. These esters facilitate the acylation process, allowing for the formation of complex peptide structures. The stability and ease of removal of methoxybenzyl groups make them favorable protecting groups in synthetic chemistry .

Synthesis of Natural Products

The application of methoxybenzyl chloride extends to the synthesis of natural products. For instance, it has been employed in the synthesis of haterumalide NA, a cytotoxic macrolide. The use of methoxybenzyl esters in this synthesis route enhances the yield and stability of intermediates, demonstrating their utility in complex organic transformations .

Analytical Chemistry

Thermal Hazard Evaluation

The thermal stability of this compound has been studied to define safe storage and handling conditions. Understanding the thermal properties is crucial for its safe application in industrial processes, particularly those involving high temperatures .

Impurity Profiling

The analytical methods developed for detecting impurities like 4-methoxybenzyl chloride are vital for ensuring drug safety. The RP-HPLC method not only quantifies impurities but also assesses their stability over time, providing insights into the shelf-life and safety profiles of pharmaceutical products .

Data Tables

Case Studies

- Clonidine Production : A study demonstrated the synthesis of clonidine using 3-methoxybenzyl chloride as an intermediate. The process involved several steps including chlorination and reduction, showcasing the compound's role in producing effective antihypertensive drugs.

- Venlafaxine Hydrochloride Analysis : Research highlighted the development of an RP-HPLC method specifically to quantify 4-methoxybenzyl chloride as an impurity in venlafaxine hydrochloride. This study emphasized the importance of monitoring genotoxic impurities to ensure patient safety.

- Peptide Synthesis Innovations : In a recent study, methoxybenzyl esters were utilized to improve peptide synthesis efficiency. The research illustrated how these esters can be selectively removed without affecting sensitive functional groups within the peptide structure.

化学反応の分析

Nucleophilic Substitution Reactions

4-Methoxybenzyl chloride undergoes substitution reactions via SN1 and SN2 mechanisms , depending on the reaction conditions and nucleophile strength. Key findings include:

-

SN1 vs. SN2 Mechanism :

-

SN1 pathway : Dominates in polar protic solvents, where the compound undergoes ionization to form a carbocation intermediate. The para-methoxy group stabilizes the carbocation via resonance, facilitating SN1 reactions .

-

SN2 pathway : Observed with strong nucleophiles (e.g., pyridine) in less polar solvents. Concurrent SN1/SN2 mechanisms may occur, as evidenced by rate dependencies on nucleophile concentration and solvent effects .

-

-

Reactivity with Nucleophiles :

Solvolysis and Solvent Effects

The solvolysis of 4-methoxybenzyl chloride has been extensively studied using the Grunwald–Winstein equation to assess solvent participation:

-

Nucleophilic Solvent Participation :

-

Linear correlations in solvolysis rates with solvent ionizing power (Y scale) and nucleophilicity (N scale) indicate significant solvent involvement .

-

α-Deuterium kinetic isotope effects (KIE) : Observed KIE values (1.08–1.21) deviate from typical SN2 values (~1.0), suggesting a non-concerted mechanism (e.g., ion-pairing or solvent-assisted steps) .

-

-

Comparative Rates :

Protective Group Chemistry (PMB Esters)

4-Methoxybenzyl chloride (PMB-Cl) is widely used to form 4-methoxybenzyl esters (PMB esters), which serve as acid-labile protecting groups for carboxylic acids:

-

Formation :

-

Deprotection :

-

Acidic conditions : PMB esters can be cleaved using stoichiometric p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA) .

-

Selective cleavage : PMB esters are stable under conditions that remove t-butyl or benzyl esters, enabling selective deprotection .

-

Montmorillonite clays : Heterogeneous acids (e.g., H-Mont) in dichloromethane efficiently cleave PMB esters without affecting benzyl esters .

-

| Deprotection Method | Advantages | Limitations |

|---|---|---|

| TFA or TsOH | Fast reaction, selective | Requires stoichiometric acid |

| Montmorillonite clays | Low cost, easy removal | Slower reaction rates |

特性

分子式 |

C8H9ClO |

|---|---|

分子量 |

156.61 g/mol |

IUPAC名 |

[chloro(methoxy)methyl]benzene |

InChI |

InChI=1S/C8H9ClO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,8H,1H3 |

InChIキー |

YVBSAPDHRXHFHV-UHFFFAOYSA-N |

正規SMILES |

COC(C1=CC=CC=C1)Cl |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。